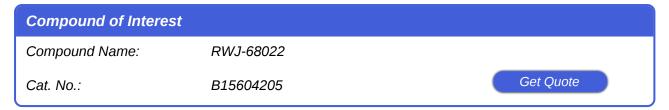


The Pharmacological Profile of RWJ-68022: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological profile of **RWJ-68022**, a potent and selective motilin receptor antagonist. The information presented herein is compiled from publicly available patent literature, specifically U.S. Patent 5,972,939, to support researchers and professionals in the field of gastrointestinal drug development.

Core Pharmacological Data

RWJ-68022, a cyclopentene derivative, has been characterized by its ability to antagonize the motilin receptor. The key pharmacological parameters are summarized in the tables below.

Radioligand Binding Affinity

The affinity of **RWJ-68022** for the human motilin receptor was determined through a competitive binding assay.

Compound	Ki (nM)
RWJ-68022 (Example 9)	1.3

Table 1: Binding affinity of **RWJ-68022** for the human motilin receptor.

Functional Antagonism



The functional antagonist activity of **RWJ-68022** was evaluated in an in vitro assay using rabbit jejunum smooth muscle cells.

Compound	pA2
RWJ-68022 (Example 9)	8.8

Table 2: Functional antagonist activity of **RWJ-68022**.

Experimental Protocols

The following sections detail the methodologies used to generate the pharmacological data for **RWJ-68022**.

Motilin Receptor Binding Assay

Objective: To determine the binding affinity of test compounds for the human motilin receptor.

Methodology:

- Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human motilin receptor.
- Radioligand: [125I]motilin.
- Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 0.1% Bovine Serum Albumin (BSA).
- Procedure:
 - Aliquots of cell membranes (20 μg protein) were incubated with [125I]motilin (0.1 nM) and varying concentrations of the test compound.
 - The incubation was carried out for 60 minutes at room temperature.
 - The reaction was terminated by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer.
 - The radioactivity retained on the filter was quantified using a gamma counter.

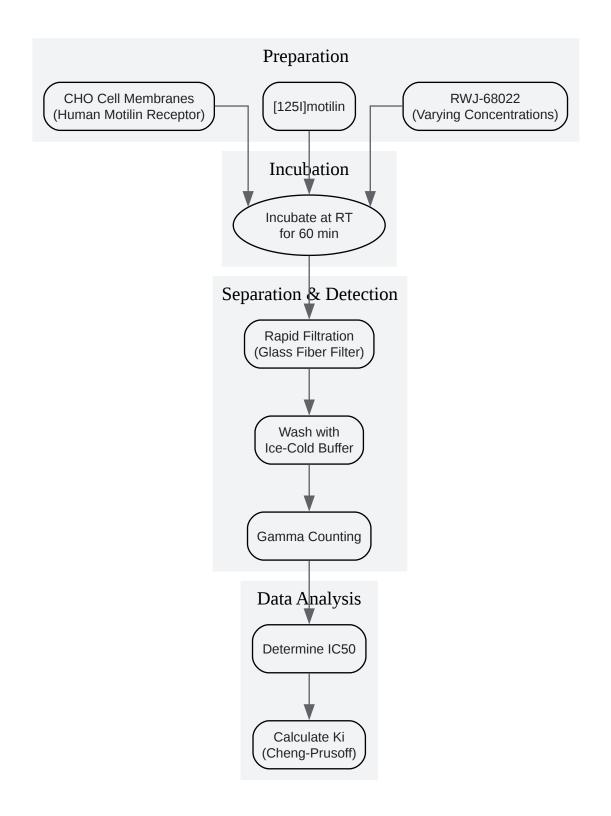




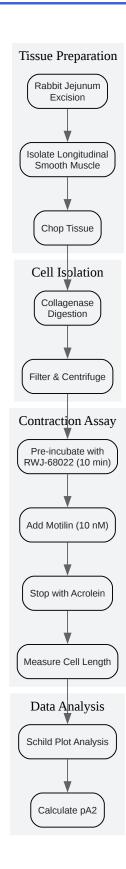


• Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [125I]motilin (IC50) was determined. The Ki value was then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

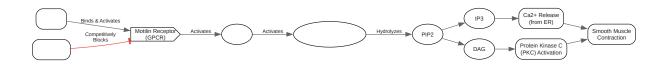












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